molecular formula C7H4F3NO2 B13547643 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one

Cat. No.: B13547643
M. Wt: 191.11 g/mol
InChI Key: HYESSKQCQMMNAM-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a hydroxypyridinyl moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one typically involves the reaction of 2-hydroxypyridine with trifluoroacetic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxypyridinyl moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(2-hydroxypyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h1-3H,(H,11,13)

InChI Key

HYESSKQCQMMNAM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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